molecular formula C5H6Cl2O B056625 2-Chloro-1-(1-chlorocyclopropyl)ethanone CAS No. 120983-72-4

2-Chloro-1-(1-chlorocyclopropyl)ethanone

Cat. No. B056625
M. Wt: 153 g/mol
InChI Key: VHHGLRZRRBYTNE-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-chlorocyclopropyl)ethanone is a chemical intermediate, mainly used for the synthesis of prothioconazole . It is a colorless liquid that can evaporate at room temperature . This compound belongs to the class of ketones, containing a carbonyl group (C=O) and two chlorine atoms .


Synthesis Analysis

The synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone involves a nucleophilic substitution reaction between 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole in an inert organic solvent under the action of an acid-binding agent . The molar ratio of the acid-binding agent to 2-chloro-1-(1-chlorocyclopropyl)ethanone is (1.0-3.0):1 .


Molecular Structure Analysis

The molecular formula of 2-Chloro-1-(1-chlorocyclopropyl)ethanone is C5H6Cl2O . It has an average mass of 153.007 Da and a monoisotopic mass of 151.979568 Da .


Chemical Reactions Analysis

The preparation of 2-Chloro-1-(1-chlorocyclopropyl)ethanone involves a reaction with cyclopropylmethyl ketone in a four-mouth bottle, cooled to 15 ℃, and dichloromethane is added. Chlorine is introduced at a rate of about 60g/h. After the reaction is finished, the solvent is removed by reduced pressure distillation to obtain 2-Chloro-1-(1-chlorocyclopropyl)ethanone .


Physical And Chemical Properties Analysis

2-Chloro-1-(1-chlorocyclopropyl)ethanone is a colorless liquid with a predicted boiling point of 202.0±20.0 °C and a predicted density of 1.35±0.1 g/cm3 . It has a vapor pressure of 80Pa at 25℃ and a water solubility of 5.91g/L at 20℃ .

Scientific Research Applications

  • Synthesis of Agricultural Fungicides:

    • Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017) developed an efficient method to synthesize 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one from 2-chloro-1-(1-chlorocyclopropyl)ethanone. This compound is a key intermediate for producing prothioconazole, a promising agricultural fungicide. The process is notable for its high yield and purity, suitable for industrial application (Ji et al., 2017).
  • Pharmaceutical Intermediate for Ticagrelor:

    • Guo, X., Tang, J., Yang, J.-T., Ni, G., Zhang, F.-l., & Chen, S. (2017) utilized 2-chloro-1-(1-chlorocyclopropyl)ethanone in the enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial chiral intermediate for synthesizing Ticagrelor. This process is environmentally sound and highly productive for industrial applications (Guo et al., 2017).
  • Production of Antifungal Agents:

    • Miao, Y.-L., Liu, Y., He, Y., & Wang, P. (2019) described the use of 2-chloro-1-(1-chlorocyclopropyl)ethanone for the biotransformation into (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a chiral intermediate of the antifungal agent Miconazole. The study highlighted a novel whole-cell-mediated biocatalytic route for this synthesis, providing an efficient method for drug production (Miao et al., 2019).

Safety And Hazards

2-Chloro-1-(1-chlorocyclopropyl)ethanone is toxic if swallowed and causes severe skin burns and eye damage. It may cause an allergic skin reaction and is fatal if inhaled. It is suspected of causing genetic defects and damaging fertility or the unborn child. It also causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-chloro-1-(1-chlorocyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O/c6-3-4(8)5(7)1-2-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHGLRZRRBYTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50888254
Record name Ethanone, 2-chloro-1-(1-chlorocyclopropyl)-
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Molecular Weight

153.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanone, 2-chloro-1-(1-chlorocyclopropyl)-
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Product Name

2-Chloro-1-(1-chlorocyclopropyl)ethanone

CAS RN

120983-72-4
Record name 2-Chloro-1-(1-chlorocyclopropyl)ethanone
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Record name Ethanone, 2-chloro-1-(1-chlorocyclopropyl)-
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Record name Ethanone, 2-chloro-1-(1-chlorocyclopropyl)-
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Record name Ethanone, 2-chloro-1-(1-chlorocyclopropyl)-
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Record name 2-Chloro-1-(1-chlorocyclopropyl)-1-ethanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Ji, Y Niu, D Liu, W Wang, C Dai - Polish Journal of Chemical …, 2017 - sciendo.com
A simple and efficient method to prepare 1-(1-chlorocyclopropyl)-2-(1, 2, 4-triazol-1-yl) ethan-1-one via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl) ethanone and 1, 2, 4-…
Number of citations: 1 sciendo.com
马艺超, 张蒙萌, 申国富, 汤保贺, 王宽, 程绎南… - 现代农药, 2017 - xdnyqk.com
: 以邻氯苄基氯, 2-氯-1-(1-氯环丙基) 乙酮和水合肼等为主要原料, 通过格氏反应, 肼的取代, 环化和氧化等4 步反应合成了丙硫菌唑. 目标产物及主要中间体经NMR 确认, 合成总收率达53%, …
Number of citations: 3 xdnyqk.com

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